molecular formula C8Br2N4S B15198984 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile

Cat. No.: B15198984
M. Wt: 343.99 g/mol
InChI Key: ZBQGTJJXBPTYIN-UHFFFAOYSA-N
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Description

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is an organic compound with the molecular formula C8HBr2N4S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two cyano groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the bromination of benzothiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the temperature is maintained around 60°C. The reaction mixture is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic structures.

    Reduction Reactions: The cyano groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Hydrogen Gas: Used in reduction reactions.

Major Products

    Substituted Benzothiadiazoles: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions.

    Amines: Formed through reduction of cyano groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile in organic electronics involves its ability to act as an electron acceptor. The bromine atoms and cyano groups enhance the electron-withdrawing properties of the compound, facilitating charge transfer processes. This makes it an effective component in the active layers of organic electronic devices, where it interacts with electron-donating materials to generate electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: Similar structure but lacks the cyano groups.

    4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Contains additional thiophene groups.

    2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups.

Uniqueness

4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which impart distinct electronic properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.

Properties

Molecular Formula

C8Br2N4S

Molecular Weight

343.99 g/mol

IUPAC Name

4,7-dibromo-2,1,3-benzothiadiazole-5,6-dicarbonitrile

InChI

InChI=1S/C8Br2N4S/c9-5-3(1-11)4(2-12)6(10)8-7(5)13-15-14-8

InChI Key

ZBQGTJJXBPTYIN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C2=NSN=C2C(=C1C#N)Br)Br

Origin of Product

United States

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